[3-(Tert-butoxy)phenyl]methanamine
Overview
Description
[3-(Tert-butoxy)phenyl]methanamine: is a chemical compound with the molecular formula C11H17NO and a molecular weight of 179.26 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Tert-butoxy)phenyl]methanamine typically involves the reaction of 3-(tert-butoxy)benzaldehyde with ammonia or amine under specific conditions. The reaction may require a catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods: it is likely that large-scale synthesis follows similar principles as laboratory methods, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(Tert-butoxy)phenyl]methanamine can undergo oxidation reactions to form corresponding or .
Reduction: Reduction reactions can convert the compound into or .
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing agents: Such as or .
Reducing agents: Such as or .
Substitution reagents: Such as halogens or nucleophiles .
Major Products Formed:
Oxidation: Formation of or .
Reduction: Formation of or .
Substitution: Formation of various substituted derivatives .
Scientific Research Applications
Chemistry:
Biology:
Medicine:
Industry:
Mechanism of Action
Comparison with Similar Compounds
- [3-(Tert-butoxy)phenyl]methanol
- [3-(Tert-butoxy)phenyl]acetic acid
- [3-(Tert-butoxy)phenyl]amine
Uniqueness:
Properties
IUPAC Name |
[3-[(2-methylpropan-2-yl)oxy]phenyl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-11(2,3)13-10-6-4-5-9(7-10)8-12/h4-7H,8,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLDLEBDIHRGLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=CC(=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.